REACTION_CXSMILES
|
C[O:2][C:3](=[O:14])[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:6].[OH-].[Li+].O1CCCC1.O>CO>[C:8]1([NH:7][C:5](=[O:6])[CH2:4][C:3]([OH:14])=[O:2])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)NC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
afforded the title acid (5.76 g, 91.3%)
|
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NC(CC(=O)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |